![molecular formula C9H16N4O B1470709 2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol CAS No. 1520633-06-0](/img/structure/B1470709.png)
2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol
Overview
Description
2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol, or 2-EAPM, is a synthetic compound that has been studied for its various applications in scientific research. This molecule has received attention due to its ability to act as a chiral auxiliary in organic synthesis and its potential use in the development of new drugs.
Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives have been reported to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial Applications
Pyrimidine derivatives have shown antimicrobial properties . They have been used in the treatment of various microbial infections .
Anti-inflammatory and Analgesic Applications
These compounds have been reported to exhibit anti-inflammatory and analgesic activities . They can be used in the management of pain and inflammation .
Antihypertensive Applications
Pyrimidine derivatives have been used as antihypertensive agents . They help in the management of high blood pressure .
Antifungal Applications
Some pyrimidine derivatives have shown antifungal properties . They can be used in the treatment of various fungal infections .
Antiparasitic Applications
Pyrimidine derivatives have been used as antiparasitic agents . They can be used in the treatment of parasitic infections .
Diuretic Applications
These compounds have been reported to exhibit diuretic properties . They can be used in the management of fluid retention .
Antitumor Applications
Pyrimidine derivatives have shown antitumor properties . They can be used in the treatment of various types of tumors .
properties
IUPAC Name |
2-[ethyl-[6-(methylamino)pyrimidin-4-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-3-13(4-5-14)9-6-8(10-2)11-7-12-9/h6-7,14H,3-5H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLOXFBMXWVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=NC(=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.